Binding Affinity Data Availability: AEG40826 Versus Bivalent and Monovalent SMAC Mimetics
In a comprehensive comparative analysis of SMAC mimetics, quantitative binding affinity data (Ki/Kd) for AEG40826 (HGS1029) were not published, whereas multiple comparators including Birinapant (bivalent) and AT-406, GDC-0152 (monovalent) had reported binding constants derived from fluorescence-polarization competition assays [1]. The table in the publication explicitly notes 'No published data available' for HGS1029/AEG40826 [1]. This absence of publicly accessible binding data represents a measurable documentation gap rather than a potency differential.
| Evidence Dimension | Public availability of quantitative binding affinity data (Ki or Kd) for IAP BIR domains |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | Birinapant: Kd < 1 nM (cIAP1), 36 nM (cIAP2), 45 nM (XIAP); AT-406/Debio-1143: Ki = 1.9 nM (cIAP1), 5.1 nM (cIAP2), 66.4 nM (XIAP); GDC-0152: Ki = 17 nM (cIAP1), 43 nM (cIAP2), 28 nM (XIAP); ASTX-660: EC50 = 0.32 (cIAP1), 5.1 (XIAP) |
| Quantified Difference | Qualitative: Data presence versus absence (not a potency difference) |
| Conditions | Fluorescence-polarization competition assays measuring binding to isolated BIR domains of IAP proteins |
Why This Matters
Users requiring established binding affinity benchmarks for assay calibration or comparative pharmacology must recognize that AEG40826 lacks publicly available binding constants, necessitating independent determination or selection of a comparator with documented affinity parameters.
- [1] Derakhshan A, Chen Z, Van Waes C. Therapeutic Small Molecules Target Inhibitor of Apoptosis Proteins in Cancers with Deregulation of Extrinsic and Intrinsic Cell Death Pathways. Clin Cancer Res. 2017;23(6):1379-1387. Table 1. doi:10.1158/1078-0432.CCR-16-2172. View Source
